Cas no 56470-95-2 (1-Ethylcycloheptane-1-carboxylic acid)

1-Ethylcycloheptane-1-carboxylic acid is a cycloaliphatic carboxylic acid characterized by its seven-membered ring structure with an ethyl substituent at the 1-position. This compound is of interest in organic synthesis and pharmaceutical research due to its unique steric and electronic properties, which can influence reactivity and molecular interactions. Its cycloheptane backbone provides conformational flexibility, making it a valuable intermediate for designing complex molecules. The carboxylic acid functional group allows for further derivatization, enabling applications in drug discovery, material science, and specialty chemicals. The ethyl substituent enhances lipophilicity, potentially improving solubility in nonpolar matrices. This compound is typically handled under standard laboratory conditions, requiring appropriate storage to maintain stability.
1-Ethylcycloheptane-1-carboxylic acid structure
56470-95-2 structure
Product Name:1-Ethylcycloheptane-1-carboxylic acid
CAS No:56470-95-2
MF:C10H18O2
MW:170.248723506927
MDL:MFCD21228700
CID:5617477
PubChem ID:65389733
Update Time:2025-10-29

1-Ethylcycloheptane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • AKOS014725532
    • 1-ethylcycloheptane-1-carboxylic acid
    • EN300-3009753
    • 56470-95-2
    • Cycloheptanecarboxylic acid, 1-ethyl-
    • 1-Ethylcycloheptane-1-carboxylic acid
    • MDL: MFCD21228700
    • Inchi: 1S/C10H18O2/c1-2-10(9(11)12)7-5-3-4-6-8-10/h2-8H2,1H3,(H,11,12)
    • InChI Key: OEWCRHJFTRBYNG-UHFFFAOYSA-N
    • SMILES: OC(C1(CC)CCCCCC1)=O

Computed Properties

  • Exact Mass: 170.130679813g/mol
  • Monoisotopic Mass: 170.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 155
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 37.3Ų

Experimental Properties

  • Density: 0.987±0.06 g/cm3(Predicted)
  • Boiling Point: 279.1±8.0 °C(Predicted)
  • pka: 4.85±0.20(Predicted)

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Additional information on 1-Ethylcycloheptane-1-carboxylic acid

1-Ethylcycloheptane-1-carboxylic Acid (CAS No. 56470-95-2)

1-Ethylcycloheptane-1-carboxylic acid is a cyclic carboxylic acid with the CAS registry number 56470-95-2. This compound belongs to the broader category of cycloalkyl carboxylic acids, which have gained significant attention in recent years due to their versatile applications in organic synthesis, pharmaceuticals, and materials science. The structure of 1-ethylcycloheptane-1-carboxylic acid consists of a seven-membered cyclohexane ring substituted with an ethyl group and a carboxylic acid functional group at the same carbon atom, making it a unique member of the cycloalkyl carboxylic acid family.

The synthesis of 1-ethylcycloheptane-1-carboxylic acid typically involves multi-step organic reactions, including alkylation, cyclization, and oxidation processes. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound. For instance, researchers have explored the use of transition metal catalysts to facilitate the formation of the cycloheptane ring, thereby improving yield and reducing reaction time. These developments highlight the importance of green chemistry principles in modern organic synthesis.

One of the most promising applications of 1-ethylcycloheptane-1-carboxylic acid lies in its potential as a building block for drug discovery. The compound's unique structure allows for the creation of bioactive molecules with tailored pharmacokinetic properties. For example, studies have shown that derivatives of this acid can act as inhibitors for certain enzymes involved in metabolic disorders. Additionally, its ability to form stable esters and amides makes it a valuable precursor for developing advanced materials, such as biodegradable polymers and surfactants.

Recent research has also focused on the environmental impact of 1-ethylcycloheptane-1-carboxylic acid and its derivatives. Scientists have investigated their biodegradability under various conditions, with encouraging results suggesting that these compounds can break down into harmless byproducts in natural environments. This finding is particularly significant for industries seeking sustainable alternatives to traditional chemicals.

In conclusion, 1-ethylcycloheptane-1-carboxylic acid (CAS No. 56470-95-2) is a versatile compound with a wide range of applications across multiple disciplines. Its unique chemical structure, coupled with recent advancements in synthesis and application techniques, positions it as an important molecule in both academic research and industrial development. As ongoing studies continue to uncover new properties and uses for this compound, its role in shaping future innovations is expected to grow significantly.

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